Cas no 1806824-60-1 (2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine)

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The presence of difluoromethyl and diiodo substituents enhances its reactivity, making it a valuable intermediate for synthesizing fluorinated and iodinated compounds. The hydroxyl group at the 6-position provides a functional handle for further derivatization, enabling selective modifications. This compound’s structural features contribute to its potential in drug discovery, particularly in developing bioactive molecules with improved metabolic stability and binding affinity. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications. Suitable for controlled reactions, it is often employed in cross-coupling and nucleophilic substitution processes.
2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine structure
1806824-60-1 structure
Product name:2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine
CAS No:1806824-60-1
MF:C6H3F2I2NO
Molecular Weight:396.899873018265
CID:4800546

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine
    • インチ: 1S/C6H3F2I2NO/c7-5(8)4-2(9)1-3(10)6(12)11-4/h1,5H,(H,11,12)
    • InChIKey: VFPZJZMFUCBJEX-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(NC=1C(F)F)=O)I

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 29.1

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A024004581-500mg
2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine
1806824-60-1 97%
500mg
$950.60 2022-03-31
Alichem
A024004581-250mg
2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine
1806824-60-1 97%
250mg
$748.00 2022-03-31
Alichem
A024004581-1g
2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine
1806824-60-1 97%
1g
$1,780.80 2022-03-31

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine 関連文献

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridineに関する追加情報

Introduction to 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine (CAS No. 1806824-60-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine, identified by the chemical abstracts service number 1806824-60-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and pharmaceutical relevance. The presence of multiple functional groups, including a difluoromethyl substituent, two iodo atoms, and a hydroxyl group, makes this molecule a promising scaffold for the development of novel bioactive agents.

The difluoromethyl group is particularly noteworthy in medicinal chemistry, as it is frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In contrast, the iodo substituents at the 3rd and 5th positions provide excellent handles for further chemical manipulation via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are essential for constructing complex molecular architectures. The hydroxyl group at the 6th position introduces polarity and potential hydrogen bonding capabilities, further expanding the compound’s utility in designing targeted therapeutics.

Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine, making it an attractive building block for academic research and industrial applications. For instance, modern palladium-catalyzed reactions have streamlined the introduction of various aryl or vinyl groups at the iodo positions, facilitating the generation of libraries of analogs for high-throughput screening. This approach has been particularly valuable in identifying novel inhibitors of enzyme targets relevant to inflammatory diseases and cancer.

The structural motif of 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine has been explored in several cutting-edge research projects aimed at developing small-molecule probes for biological processes. One notable area of investigation involves its use as a precursor for kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By leveraging the reactivity of the iodo groups and the electron-withdrawing nature of the difluoromethyl moiety, researchers have synthesized potent kinase inhibitors that exhibit improved selectivity over their parent compounds.

In addition to its role in kinase inhibition studies, 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine has been utilized in the development of photoreactive probes for studying protein-protein interactions. The hydroxyl group can be modified into an azide or alkyne derivative, enabling covalent labeling via photo-induced click chemistry. This technique has provided new insights into protein dynamics and function in living cells, underscoring the compound’s versatility as a tool in chemical biology.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate for antiviral and anticancer agents. The combination of electron-deficient iodine atoms and a polar hydroxyl group allows for selective functionalization while maintaining overall metabolic compatibility. Several preclinical studies have demonstrated that derivatives of 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine exhibit inhibitory effects against viral proteases and kinases involved in pathogenesis. These findings highlight the compound’s therapeutic promise and justify further exploration in clinical settings.

From a synthetic chemistry perspective, the preparation of 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine exemplifies elegant strategies for constructing complex heterocycles. Modern synthetic routes often involve multi-step sequences starting from commercially available pyridine precursors, followed by halogenation and functional group interconversion under mild conditions. The use of transition metal catalysts has been particularly instrumental in achieving regioselective transformations, ensuring high yields and purity of the final product.

The growing interest in fluorinated compounds has further amplified the relevance of 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine. Fluorochemicals are known to impart unique properties to molecules, such as increased lipophilicity or resistance to enzymatic degradation. The incorporation of two fluorine atoms at the C-2 position enhances these effects while maintaining structural integrity. This feature has been exploited in designing next-generation therapeutics that exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts.

In conclusion, 2-(Difluoromethyl)-3,5-diiodo-6-hydroxypyridine (CAS No. 1806824-60-1) represents a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural attributes—comprising a difluoromethyl, two iodo, and a hydroxyl group—make it an invaluable scaffold for drug discovery efforts aimed at addressing diverse therapeutic challenges. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, this compound is poised to play an increasingly pivotal role in future research endeavors.

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